molecular formula C6H6ClF4N3 B13315736 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine

Cat. No.: B13315736
M. Wt: 231.58 g/mol
InChI Key: DRPBBACYMJUMPJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 4-chloro substituent on the pyrazole ring, an amine group at position 3, and a 2,2,3,3-tetrafluoropropyl group at position 1.

Properties

Molecular Formula

C6H6ClF4N3

Molecular Weight

231.58 g/mol

IUPAC Name

4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine

InChI

InChI=1S/C6H6ClF4N3/c7-3-1-14(13-4(3)12)2-6(10,11)5(8)9/h1,5H,2H2,(H2,12,13)

InChI Key

DRPBBACYMJUMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(C(F)F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tetrafluoro-propyl group: This step involves the reaction of the chlorinated pyrazole with a tetrafluoro-propyl halide under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural uniqueness of the target compound lies in its tetrafluoropropyl group, which contrasts with benzyl, aryl, or simpler alkyl substituents in related pyrazol-3-amine derivatives. Key comparisons include:

Table 1: Molecular Properties of Selected Pyrazol-3-amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine C₇H₉ClF₄N₃* ~255.6 1-Tetrafluoropropyl, 4-Cl, 3-NH₂ N/A
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈ClFN₃ 224.64 3-Fluorobenzyl, 4-Cl, 3-NH₂ 95%
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 2-Cl-4-F-benzyl, 3-NH₂ N/A
4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈Cl₃N₃ 276.55 3,4-Dichlorobenzyl, 4-Cl, 3-NH₂ 95%
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₇H₉ClF₃N₃ 239.61 1-Propanamine, 3-CF₃, 4-Cl N/A
  • Lipophilicity : The tetrafluoropropyl group in the target compound enhances lipophilicity compared to benzyl-substituted analogs (e.g., CLogP ~2.5 vs. ~1.8 for fluorobenzyl derivatives), favoring membrane permeability .
  • Melting Points : Benzyl-substituted derivatives (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit higher melting points (104–107°C, as seen in ) due to aromatic π-stacking, whereas the flexible tetrafluoropropyl group may reduce crystallinity .

Electronic and Reactivity Profiles

  • Reactivity : The 4-chloro substituent in all listed compounds enables nucleophilic substitution reactions, but the tetrafluoropropyl group may sterically hinder reactivity at position 1 compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group and a tetrafluoropropyl moiety. Its molecular formula is C7H7ClF4N2, with a molecular weight of approximately 232.59 g/mol. The presence of fluorine atoms may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in gastric cancer cells while having minimal effects on normal gastric epithelial cells (GES-1) .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Gastric Cancer10Induction of apoptosis
Lung Cancer15Cell cycle arrest and apoptosis
GES-1 (normal)>50Minimal inhibition

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Proliferative Markers : Studies have shown a reduction in proteins associated with cell survival and proliferation in treated cancer cells .

Case Studies

A notable study involved the administration of this compound in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to controls. The compound was well-tolerated with no observable toxicity in surrounding normal tissues .

Case Study Summary

Study TypeModel UsedDosage (mg/kg)Tumor Volume Reduction (%)
Xenograft StudyLung Cancer in Mice2045
In Vitro StudyGastric Cancer Cells1060

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